REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([CH3:16])[CH2:10][C:11](=[O:15])[CH2:12][CH:13]1[CH3:14].[CH3:17][CH2:18][OH:19]>>[NH:8]1[CH:9]([CH3:16])[CH2:10][C:11](=[O:15])[CH2:12][CH:13]1[CH3:14]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC1CC(=O)CC(C)N1Cc1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
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CC1CC(=O)CC(C)N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([CH3:16])[CH2:10][C:11](=[O:15])[CH2:12][CH:13]1[CH3:14].[CH3:17][CH2:18][OH:19]>>[NH:8]1[CH:9]([CH3:16])[CH2:10][C:11](=[O:15])[CH2:12][CH:13]1[CH3:14]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)CC(C)N1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)CC(C)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH:9]([CH3:16])[CH2:10][C:11](=[O:15])[CH2:12][CH:13]1[CH3:14].[CH3:17][CH2:18][OH:19]>>[NH:8]1[CH:9]([CH3:16])[CH2:10][C:11](=[O:15])[CH2:12][CH:13]1[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CC(=O)CC(C)N1Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(=O)CC(C)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |